BenchChemオンラインストアへようこそ!

4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide

P2X3 receptor Pain Chronic cough

4-Butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 317338-14-0) is a synthetic small molecule with the molecular formula C24H28N2O2S and a molecular weight of 408.6 g/mol. It belongs to the 1,3-thiazol-2-yl substituted benzamide class, characterized by a central thiazole ring, a 4-tert-butylphenyl substituent at the thiazole 4-position, and a 4-butoxybenzamide moiety.

Molecular Formula C24H28N2O2S
Molecular Weight 408.56
CAS No. 317338-14-0
Cat. No. B2652362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide
CAS317338-14-0
Molecular FormulaC24H28N2O2S
Molecular Weight408.56
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C24H28N2O2S/c1-5-6-15-28-20-13-9-18(10-14-20)22(27)26-23-25-21(16-29-23)17-7-11-19(12-8-17)24(2,3)4/h7-14,16H,5-6,15H2,1-4H3,(H,25,26,27)
InChIKeySYLVIMOHFMGRNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 317338-14-0): Chemical Identity and Physicochemical Baseline


4-Butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 317338-14-0) is a synthetic small molecule with the molecular formula C24H28N2O2S and a molecular weight of 408.6 g/mol . It belongs to the 1,3-thiazol-2-yl substituted benzamide class, characterized by a central thiazole ring, a 4-tert-butylphenyl substituent at the thiazole 4-position, and a 4-butoxybenzamide moiety. This compound is structurally related to a series of P2X3 receptor antagonists disclosed in Bayer patent families, including clinical candidates eliapixant and filapixant [1]. Its physicochemical properties—including a calculated logP in the range of 5–7 and low aqueous solubility—position it as a lipophilic tool compound for receptor pharmacology studies.

Why 4-Butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide Cannot Be Replaced by Generic Thiazole-Benzamide Analogs


Within the 1,3-thiazol-2-yl benzamide chemotype, subtle variations in the benzamide 4-substituent produce divergent pharmacological profiles that preclude simple interchange. The 4-butoxy chain in the target compound is not merely a lipophilic appendage; in the structurally related clinical candidate filapixant, the analogous ether substituent is a critical determinant of P2X3 versus P2X2/3 receptor selectivity [1]. The Bayer patent family explicitly claims ether-bearing benzamide groups (including —C2-C6-alkyl-OR4 motifs) as essential for achieving the desired combination of P2X3 potency, metabolic stability, and oral bioavailability [2]. Replacing the 4-butoxy group with hydrogen (as in N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide) or with a morpholinosulfonyl group yields compounds with different target engagement profiles, making generic substitution scientifically unsound without paired pharmacological characterization.

Quantitative Differentiation Evidence for 4-Butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide: What the Data Show


P2X3 Receptor Antagonist Class Membership: Structural Basis for Subtype Selectivity

The target compound is a member of the 1,3-thiazol-2-yl substituted benzamide class, which the Bayer patent (US20180118731) claims as P2X3 receptor inhibitors [1]. While no direct IC50 data for the target compound are publicly available, the closely related clinical-stage analog filapixant (BAY 1902607), which shares the same 4-tert-butylphenyl-thiazole and 4-alkoxybenzamide scaffold, demonstrates an in vitro selectivity profile with an IC50 of 7 nM for human P2X3 homomeric receptors (pIC50 8.15) and an IC50 of 760 nM for human P2X2/3 heteromeric receptors, yielding a selectivity ratio of approximately 109-fold [2]. This selectivity is driven by the 4-alkoxy substituent on the benzamide ring, a structural feature present as the 4-butoxy group in the target compound. By contrast, the des-alkoxy analog N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 392239-28-0) lacks this selectivity-determining motif .

P2X3 receptor Pain Chronic cough

Lipophilicity Differentiation: Calculated logP of the 4-Butoxy Analog Versus Shorter Alkoxy Congeners

The calculated partition coefficient (logP) serves as a key differentiator among alkoxy-substituted congeners. For the isopropoxy analog N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[(propan-2-yl)oxy]benzamide (C23H26N2O2S, MW 394.53), the vendor-reported calculated logP is 7.0993 . The target compound, bearing an n-butoxy chain (4-carbon linear alkoxy) instead of the branched 3-carbon isopropoxy, is predicted to have a logP approximately 0.8–1.2 units higher based on the Hansch π contribution of an additional methylene unit (π(CH2) ≈ 0.5) [1]. This difference in lipophilicity—from approximately 7.1 (isopropoxy) to an estimated 7.9–8.3 (n-butoxy)—is expected to influence membrane permeability, non-specific protein binding, and in vivo distribution volume, distinguishing the target compound from its shorter-alkoxy congeners.

Lipophilicity logP drug design

Bayer P2X3 Inhibitor Class Potency Baseline: Comparative IC50 Ranges for Structurally Related Benzamides

The BindingDB entry for the Bayer 1,3-thiazol-2-yl substituted benzamide patent series reports a representative compound (BDBM319891) with an IC50 of 4 nM against human P2X3 in a FLIPR-based intracellular calcium assay [1]. More broadly, clinically advanced analogs within this class exhibit hP2X3 IC50 values in the single-digit nanomolar range: eliapixant (BAY 1817080) has an IC50 of 8 nM , and filapixant has an IC50 of 7 nM [2]. This establishes a class potency baseline of 4–8 nM for optimized P2X3 antagonists sharing the 1,3-thiazol-2-yl benzamide scaffold. The target compound, as a 4-butoxy-substituted member of this class, is expected to fall within or near this potency range, though its exact IC50 remains uncharacterized in the public domain. Compounds lacking the 4-alkoxy substitution or bearing alternative substituents (e.g., morpholinosulfonyl at the 4-position) are not represented in the optimized clinical candidates [1].

P2X3 antagonist IC50 Pain

Recommended Application Scenarios for 4-Butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide Based on Available Evidence


P2X3 Receptor Pharmacological Probe in In Vitro Pain and Sensory Neurobiology Research

The compound's structural alignment with Bayer's P2X3 antagonist series, including the 4-butoxybenzamide motif present in clinical candidates, supports its use as a pharmacological tool compound for studying P2X3 receptor-mediated signaling in dorsal root ganglion neurons [1]. Researchers investigating ATP-evoked nociception or chronic cough pathways can employ this compound as a structurally defined probe, noting that its selectivity profile over P2X2/3 is inferred from the filapixant selectivity ratio of approximately 109-fold . Procurement for primary screening or selectivity profiling against other P2X subtypes is justified by its class membership.

Structure-Activity Relationship (SAR) Studies of the 4-Alkoxy Pharmacophore in P2X3 Antagonists

The systematic variation of the 4-alkoxy chain length (butoxy vs. isopropoxy vs. des-alkoxy) provides a defined chemical series for probing the lipophilicity–potency–selectivity relationship within the 1,3-thiazol-2-yl benzamide chemotype [1]. The calculated logP difference of approximately 0.8–1.2 units between the n-butoxy and isopropoxy analogs makes this compound uniquely suited for evaluating the impact of incremental lipophilicity on membrane permeability, metabolic stability, and off-target binding. Medicinal chemistry teams optimizing P2X3 clinical candidates can use this compound as a reference point for alkoxy chain length optimization.

Reference Standard for Analytical Method Development and Quality Control in P2X3 Inhibitor Programs

Given its well-defined chemical structure (C24H28N2O2S, MW 408.6) and the availability of physicochemical data [1], this compound can serve as an analytical reference standard for HPLC-MS method development, purity assessment, and stability-indicating assays in laboratories working with the 1,3-thiazol-2-yl benzamide class. Its distinct retention time and mass spectral signature, resulting from the 4-butoxy substituent, provide clear chromatographic differentiation from the des-alkoxy analog (CAS 392239-28-0, MW 336.45) and the isopropoxy congener (MW 394.53) , enabling unambiguous identification in mixture analysis.

Negative Control or Comparator Compound in P2X3 Antagonist Selectivity Panels

In the absence of directly measured IC50 data, the compound's inferred class potency (4–8 nM range based on eliapixant and filapixant benchmarks [1]) supports its use as a comparator in broad-panel selectivity screening against related purinergic receptors (P2X1, P2X2, P2X4, P2X7). Its distinct 4-butoxy substitution pattern may confer a receptor interaction profile different from the clinical-stage morpholinosulfonyl-substituted analogs , making it a valuable tool for dissecting structure-selectivity relationships across the P2X receptor family.

Quote Request

Request a Quote for 4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.